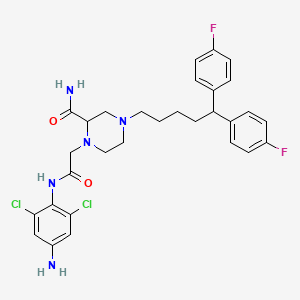

Draflazine

概要

説明

ドラフラジンは、平衡型ヌクレオシドトランスポーターの強力な阻害剤であり、特に平衡型ヌクレオシドトランスポーター1を標的としています。 この化合物は、虚血性心筋におけるアデノシンの受容体媒介効果を増強する能力により、その心臓保護作用で知られています .

準備方法

合成経路と反応条件

ドラフラジンは、4-アミノ-2,6-ジクロロアニリンと5,5-ビス(4-フルオロフェニル)ペンタン酸を反応させ、続いてピペラジンで環化し、さらにアシル化して行う多段階プロセスによって合成できます。 反応条件は通常、ジメチルスルホキシドやエタノールなどの有機溶媒を使用し、反応温度は25°Cから80°Cに維持されます .

工業的生産方法

ドラフラジンの工業的生産は、実験室での合成と同様の反応条件を使用して、より高い収率と純度を実現するために最適化された大規模合成が行われます。 このプロセスには、再結晶やクロマトグラフィーなどの厳格な精製工程が含まれており、最終生成物が医薬品基準を満たすことが保証されます .

化学反応の分析

反応の種類

ドラフラジンは、以下を含むさまざまな化学反応を受けます。

酸化: ドラフラジンは特定の条件下で酸化され、対応する酸化物を生成することができます。

還元: この化合物は、対応するアミン誘導体に還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、ドラフラジンの酸化物、アミン、置換アナログなどのさまざまな誘導体があります .

科学的研究の応用

ドラフラジンは、さまざまな科学研究に応用されています。

化学: ヌクレオシドトランスポーター阻害剤を含む研究における参照化合物として使用されます。

生物学: 生物系におけるアデノシンレベルの調節における役割について調査されています。

医学: 心臓保護作用、特に虚血および再灌流障害を含む状態について研究されています。

作用機序

ドラフラジンは、平衡型ヌクレオシドトランスポーター1を阻害することで効果を発揮し、それによってアデノシンの細胞外濃度を増加させます。 これにより、血管拡張、抗炎症反応、虚血性障害からの保護など、さまざまな心臓保護効果を媒介するアデノシン受容体の活性化が強化されます .

類似化合物との比較

類似化合物

ジピリダモール: 同様の心臓保護作用を持つ別のヌクレオシドトランスポーター阻害剤。

ソルフラジン: 平衡型ヌクレオシドトランスポーター1と比較して、平衡型ヌクレオシドトランスポーター2に対する親和性が高い関連化合物.

ユニーク性

ドラフラジンは、平衡型ヌクレオシドトランスポーター2よりも平衡型ヌクレオシドトランスポーター1に対して高い選択性を持ち、特定の組織におけるアデノシンレベルの調節に特に効果的です .

生物活性

Draflazine is a nucleoside transport inhibitor that has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and ischemic conditions. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound primarily inhibits the equilibrative nucleoside transporter 1 (ENT1), which plays a crucial role in the regulation of extracellular adenosine concentrations. By inhibiting ENT1, this compound enhances adenosine's biological effects, which can be beneficial in conditions such as ischemic heart disease and stroke.

Affinity and Binding Kinetics

Research has demonstrated that this compound exhibits high affinity for ENT1. A study reported a value of 4.5 nmol/L for this compound in human myocardial membranes, indicating its potency compared to other inhibitors like dipyridamole, which had a tenfold lower affinity . The binding kinetics of this compound were characterized using radioligand competition assays, revealing that it has longer residence times at the ENT1 protein compared to other inhibitors .

Table 1: Binding Affinities of this compound Compared to Other Inhibitors

| Compound | Kd (nmol/L) | Ki (nmol/L) | Affinity Comparison |

|---|---|---|---|

| This compound | 0.8 | 4.5 | High |

| Dipyridamole | - | 45 | Moderate |

| Dilazep | - | - | Unknown |

Study on Myocardial Ischemia

A randomized controlled trial evaluated the safety and tolerability of this compound in patients with unstable angina and non-Q-wave infarction. The study involved 21 patients who received either this compound (3.5 mg) or a placebo via intravenous infusion. Results indicated that this compound was well tolerated, with fewer adverse events compared to the placebo group. The mean duration of chest pain was also reduced in patients treated with this compound, suggesting potential cardioprotective effects .

Functional Impact on Myocardial Contraction

Another study focused on the effects of this compound on myocardial contraction force. It was found that at concentrations up to 100 µmol/L, this compound did not produce negative inotropic effects in human atrial and ventricular myocardium. This characteristic is crucial for its potential use in cardiac preservation during transplantation procedures .

Research Findings

Recent studies have emphasized the importance of binding kinetics in drug discovery. This compound analogues displayed significant variations in their binding kinetics, which could influence their effectiveness as ENT1 inhibitors. The research highlighted that longer residence times at the transporter could enhance drug efficacy and safety profiles .

特性

IUPAC Name |

1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMYIWLIESDFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33Cl2F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869655 | |

| Record name | 1-[2-(4-Amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120770-34-5 | |

| Record name | Draflazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120770-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Draflazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120770345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DRAFLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y25DT968Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Draflazine exerts its pharmacological effects by binding to and inhibiting equilibrative nucleoside transporter 1 (ENT1) [, ]. This inhibition prevents the cellular uptake of adenosine, leading to an increase in its extracellular concentration [, , ]. This elevation in adenosine levels can then activate adenosine receptors (primarily A1 and A2A subtypes), triggering various downstream effects depending on the tissue and receptor subtype involved [, , , , , , ].

ANone: The provided abstracts primarily focus on the pharmacological aspects of this compound and do not provide detailed information about its material compatibility, stability under various conditions, or specific applications beyond its therapeutic potential.

A: this compound is not a catalyst. It functions as an inhibitor of ENT1, meaning it binds to the transporter and hinders its function, rather than catalyzing a chemical reaction [, , ].

A: While the abstracts don't provide explicit details on computational studies, one study mentions the development of a physiological red blood cell kinetic model to understand the relationship between adenosine breakdown inhibition and nucleoside transporter occupancy by this compound []. This suggests the use of computational modeling in understanding this compound's pharmacokinetics.

A: Research indicates that specific structural features of this compound are crucial for its interaction with ENT1. Studies involving this compound analogues and chimeric constructs between human and rat ENT1 have identified transmembrane segments 3-6 as crucial for binding to coronary vasodilator drugs, including this compound [, ]. Mutations at specific residues within ENT1, such as Trp29, significantly influence the binding affinity of this compound and its analogues []. Additionally, research on the stereoselectivity of this compound enantiomers revealed that the (-) enantiomer, this compound, exhibits higher potency in inhibiting nucleoside transport and exerts cardioprotective effects, while the (+) enantiomer lacks these properties []. This highlights the importance of stereochemistry in this compound's biological activity.

ANone: The provided abstracts do not delve into the specific stability challenges of this compound or describe formulation strategies employed to enhance its stability, solubility, or bioavailability.

ANone: The provided abstracts primarily focus on the pharmacological research of this compound and do not discuss SHE regulations, risk minimization procedures, or responsible practices associated with its development or handling.

A: this compound exhibits non-linear pharmacokinetics, largely due to its capacity-limited binding to the nucleoside transporter located on red blood cells [, ]. This binding significantly influences its distribution and elimination. The compound exhibits a long terminal half-life in blood (approximately 24 hours) [], but a much shorter half-life in plasma (around 10.7 hours) due to its extensive binding to red blood cells. Interestingly, the relationship between this compound concentration and its pharmacodynamic effect, namely adenosine breakdown inhibition (ABI), is also non-linear and follows a sigmoidal Emax model []. This means a high degree of transporter occupancy by this compound is needed to achieve substantial ABI.

ANone: this compound demonstrated efficacy in various experimental settings:

- Augmented Vasodilation: In human studies, this compound enhanced the vasodilatory response to adenosine in the forearm without causing significant systemic effects [, ]. This suggests potential in enhancing adenosine-mediated cardioprotection.

- Cardioprotection in Animal Models: this compound showed cardioprotective effects in animal models of myocardial ischemia. It improved functional recovery, reduced ischemic contracture, and decreased creatine kinase release, indicating a reduction in myocardial damage [, , ].

- Antihyperalgesic Activity: this compound displayed antihyperalgesic activity in guinea pig models of inflammatory pain. It effectively reversed mechanical and thermal hyperalgesia, likely mediated by enhancing endogenous adenosine levels [].

- Increased Tissue Blood Flow: In rabbit models, this compound increased blood flow in contracting skeletal muscle, suggesting a potential mechanism for its therapeutic effect in conditions like intermittent claudication [].

ANone: The provided abstracts do not mention specific resistance mechanisms to this compound or its relation to cross-resistance with other compounds or drug classes.

A: While the provided research highlights the potential therapeutic benefits of this compound, they do not provide comprehensive data on its toxicology, long-term effects, or overall safety profile. One study mentioned that high caffeine levels in humans could potentially reduce the beneficial effects of this compound on myocardial function [], suggesting a possible interaction that requires further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。